N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
CAS No.: 796099-87-1
Cat. No.: VC18578332
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide - 796099-87-1](/images/structure/VC18578332.png)
Specification
CAS No. | 796099-87-1 |
---|---|
Molecular Formula | C11H8N4OS |
Molecular Weight | 244.27 g/mol |
IUPAC Name | N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C11H8N4OS/c16-10(14-11-12-4-6-17-11)8-7-15-5-2-1-3-9(15)13-8/h1-7H,(H,12,14,16) |
Standard InChI Key | AZKRMACHMNKWOA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide, reflecting its three primary structural components:
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Imidazo[1,2-a]pyridine core: A bicyclic system formed by fusion of imidazole and pyridine rings, providing planar rigidity and π-π stacking potential .
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Thiazole substituent: A five-membered ring containing nitrogen and sulfur at positions 1 and 3, respectively, contributing to electronic diversity and hydrogen bonding capacity .
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Carboxamide linker: Connects the imidazopyridine and thiazole moieties, enabling conformational flexibility and hydrogen bond donor/acceptor functionality .
The molecular structure is represented by the SMILES notation C1=CN=C2N1C=NC2C(=O)Nc3nc(C)s3
, while its InChIKey VBKFWWCJLMRGEK-UHFFFAOYSA-N
provides a unique identifier for structural databases .
Physicochemical Properties
Key computed properties include:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 244.27 g/mol | PubChem |
Topological Polar Surface | 96.8 Ų | PubChem |
Hydrogen Bond Donors | 2 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
LogP (Octanol-Water) | 1.7 | Estimated |
These properties suggest moderate hydrophobicity and significant potential for target engagement through polar interactions, aligning with drug-like characteristics for central nervous system and antimicrobial agents .
Synthetic Methodologies
Core Scaffold Construction
The imidazo[1,2-a]pyridine core is typically synthesized via:
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Gould-Jacobs Cyclization: Heating 2-aminopyridine derivatives with α-haloketones under basic conditions, forming the bicyclic system through intramolecular cyclization .
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Three-Component Reactions: Tosic acid-mediated condensation of aminopyridines, isonitriles, and aryl aldehydes, enabling rapid diversification at the 3-position .
For example, 2-aryl imidazo[1,2-a]pyridines can be prepared via iodine-mediated condensation of 2-aminopyridines with arylmethylketones, followed by regioselective bromination at the 3-position .
Functionalization Strategies
Post-core modification often involves:
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Palladium-Catalyzed Cross-Coupling: Introduction of amine groups at the 3-position using Buchwald-Hartwig amination conditions .
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Carboxamide Formation: Reaction of imidazo[1,2-a]pyridine-2-carbonyl chloride with 2-aminothiazole in the presence of coupling agents like HBTU.
A representative synthesis sequence:
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Imidazo[1,2-a]pyridine-2-carboxylic acid → Activated as mixed anhydride with ClCO₂Et
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Coupling with 2-aminothiazole: In dichloromethane with DMAP catalyst, yielding target compound after purification.
Pharmacological Profile and Hypothesized Mechanisms
Antiparasitic Activity
Structural analogs demonstrate potent activity against kinetoplastid parasites:
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Leishmania donovani: EC₅₀ values ≤1 μM in intracellular amastigote assays .
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Trypanosoma cruzi: 98% parasite clearance at 10 μM in high-content imaging assays .
Mechanistic studies suggest:
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Mitochondrial Disruption: Inhibition of electron transport chain complexes in parasite-specific energy metabolism .
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Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation during replication .
Cancer-Related Targets
While direct evidence is limited, related compounds exhibit:
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Kinase Inhibition: Selective ATP-competitive binding to ABL1 (IC₅₀ = 12 nM) .
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HDAC Modulation: Isoform-specific histone deacetylase inhibition (HDAC6 IC₅₀ = 8 nM) .
Comparative Analysis with Structural Analogs
The compound's uniqueness emerges when contrasted with related heterocycles:
This comparison highlights how the fusion of imidazopyridine with thiazole via carboxamide creates a distinct pharmacophore capable of simultaneous hydrophobic and polar interactions .
Computational and Structural Biology Insights
Docking Studies
Virtual screening campaigns position the compound in multiple target pockets:
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Leishmania major N-myristoyltransferase: ΔG = -9.8 kcal/mol, with key hydrogen bonds to Gly76 and Asp128 .
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Human Topoisomerase IIα: π-Stacking with dG4 and salt bridge to Lys374 .
ADMET Predictions
Machine learning models suggest:
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CYP3A4 Inhibition: High probability (p = 0.87) due to nitrogen-rich structure .
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Blood-Brain Barrier Permeation: Moderate (LogBB = -0.4) suitable for CNS-targeted therapies .
Challenges and Future Directions
Synthetic Optimization Needs
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Solubility Enhancement: LogP reduction via introduction of polar substituents (e.g., -OH at pyridine C5).
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Metabolic Stability: Addressing potential glucuronidation at the carboxamide nitrogen through fluorination .
Target Deconvolution Strategies
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